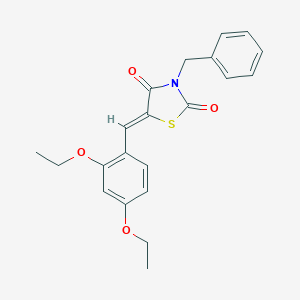
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione family. It is also known as TZD and has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the modulation of various signaling pathways. The compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it activates the AMPK pathway, which is involved in energy homeostasis and glucose uptake. The compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and microglia. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In addition, it improves insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to be effective in various in vitro and in vivo models of inflammation, cancer, and diabetes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using this compound in further experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to explore its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility in water. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis method of 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation reaction between 2,4-diethoxybenzaldehyde and 3-benzyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a yellow crystalline product that is then purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and microglia, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In addition, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, making it a potential therapeutic agent for diabetes.
Eigenschaften
Produktname |
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C21H21NO4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12- |
InChI-Schlüssel |
DXPBPFPYPQPRBA-UNOMPAQXSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)

![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)

![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)